molecular formula C9H18ClNO B13469254 1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride

1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride

Cat. No.: B13469254
M. Wt: 191.70 g/mol
InChI Key: REIIFJSHGVNZLZ-UHFFFAOYSA-N
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Description

1-{2-Methoxybicyclo[221]heptan-2-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure This compound is characterized by its bicyclo[221]heptane framework, which is a common motif in organic chemistry due to its rigidity and stability

Preparation Methods

The synthesis of 1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the preparation of 2-methoxybicyclo[2.2.1]heptane, which can be obtained through the methoxylation of norbornene.

    Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the methoxy group is replaced by a methanamine group.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by reacting it with hydrochloric acid. This step is crucial for enhancing the compound’s solubility and stability.

Chemical Reactions Analysis

1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Scientific Research Applications

1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine moiety can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(2-methoxy-2-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-9(6-10)5-7-2-3-8(9)4-7;/h7-8H,2-6,10H2,1H3;1H

InChI Key

REIIFJSHGVNZLZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2CCC1C2)CN.Cl

Origin of Product

United States

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